[Bis(trifluoroacetoxy)]iodopentafluorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trifluoroacetoxy)]iodopentafluorobenzene typically involves the reaction of iodopentafluorobenzene with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
[Bis(trifluoroacetoxy)]iodopentafluorobenzene undergoes various types of reactions, including:
Oxidation: It is used as an oxidizing agent in the oxidation of organic iodides, phenolic compounds, and α-amino acids.
Substitution: It can participate in substitution reactions, particularly in the aziridination of alkenes.
Cross-Coupling: It is involved in oxidative cross-coupling reactions of arenes and biaryl coupling of thiophenes.
Common Reagents and Conditions
Common reagents used with this compound include oxone, trifluoroacetic acid, and various organic solvents such as acetonitrile . Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include oxidized organic compounds, aziridines, and biaryl compounds .
Scientific Research Applications
[Bis(trifluoroacetoxy)]iodopentafluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation, substitution, and cross-coupling reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [Bis(trifluoroacetoxy)]iodopentafluorobenzene involves the transfer of oxygen atoms to substrates, resulting in their oxidation . The compound acts as an electrophilic oxidant, targeting electron-rich sites in organic molecules . The molecular pathways involved include the formation of reactive intermediates that facilitate the oxidation process .
Comparison with Similar Compounds
Similar Compounds
(Diacetoxyiodo)benzene: Another hypervalent iodine compound used as an oxidizing agent.
Bis(tert-butylcarbonyloxy)iodobenzene: Used in similar oxidation reactions.
Iodopentafluorobenzene: A precursor to [Bis(trifluoroacetoxy)]iodopentafluorobenzene.
Uniqueness
This compound is unique due to its high reactivity and selectivity in oxidation reactions. Its ability to participate in a wide range of chemical transformations makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10F11IO4 |
---|---|
Molecular Weight |
519.99 g/mol |
IUPAC Name |
[1,2,3,4,6-pentafluoro-5-iodo-6-(2,2,2-trifluoroacetyl)oxycyclohexa-2,4-dien-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10F11IO4/c11-1-2(12)4(22)8(15,26-6(24)10(19,20)21)7(14,3(1)13)25-5(23)9(16,17)18 |
InChI Key |
XSHNFYPIYKQZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(=C1F)I)(OC(=O)C(F)(F)F)F)(OC(=O)C(F)(F)F)F)F)F |
Origin of Product |
United States |
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